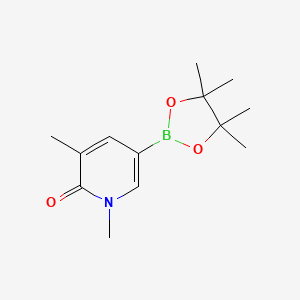
6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride
Descripción general
Descripción
The compound “6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride” is a chemical compound with the molecular formula C16H18ClF3N2O and a molecular weight of 346.77 g/mol . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the pyrrolidine ring in its structure is commonly synthesized from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization. It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Antitumor Activity
6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride and its derivatives have shown significant promise in antitumor research. For instance, Huang et al. (2013) synthesized and tested various quinolin-4-ones for their anti-proliferative activity against cancer cell lines, finding potent cytotoxic activity against these cells. Importantly, these compounds exhibited weak inhibitory activity towards normal cells, highlighting their potential as selective antitumor agents (Huang et al., 2013).
Synthesis and Chemical Properties
Several studies have explored the synthesis and chemical properties of quinolin-4-one derivatives. For example, Haywood and Reid (1977, 1978) investigated the addition of dimethyl acetylenedicarboxylate to related compounds, leading to the formation of various derivative compounds in moderate yields (Haywood & Reid, 1977), (Haywood & Reid, 1978).
Fluorescent Sensor Development
The development of novel fluorescent sensors based on quinolin-4-one derivatives has been a significant area of research. Mac et al. (2010) synthesized a compound that acts as a sensor for the fluorescence detection of small inorganic cations, demonstrating its utility in highly polar solvents (Mac et al., 2010).
Antiplasmodial and Antifungal Activity
Research by Vandekerckhove et al. (2015) on N-functionalized quinolines revealed moderate potency against a chloroquine-sensitive strain of malaria and also showed micromolar activity against certain fungal strains, indicating the potential of these compounds in antiplasmodial and antifungal applications (Vandekerckhove et al., 2015).
Antimicrobial Activity
Srivani et al. (2019) demonstrated the antimicrobial activity of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one derivatives, showcasing the potential of these compounds in combating microbial infections (Srivani et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-methyl-1-(pyrrolidin-2-ylmethyl)-2-(trifluoromethyl)quinolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O.ClH/c1-10-4-5-13-12(7-10)14(22)8-15(16(17,18)19)21(13)9-11-3-2-6-20-11;/h4-5,7-8,11,20H,2-3,6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOVNCQLAOOKCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=CC2=O)C(F)(F)F)CC3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1-pyrrolidin-2-ylmethyl-2-trifluoromethyl-1H-quinolin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-4-yl)-propionic acid ethyl ester dihydrochloride](/img/structure/B1402354.png)


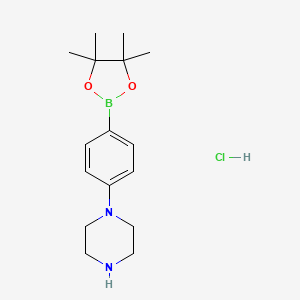
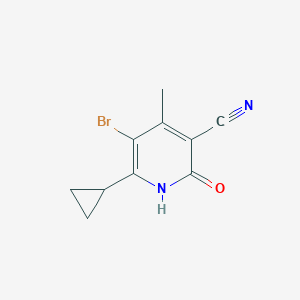
![3-{[4-(Trifluoromethoxy)phenoxy]methyl}azetidine](/img/structure/B1402362.png)
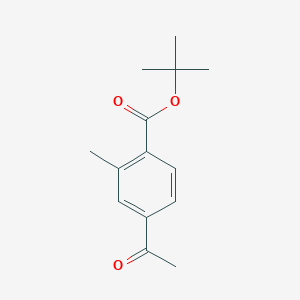


![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)
![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)
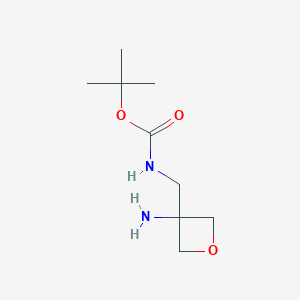
![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)
